molecular formula C13H14N2 B2533473 3-methyl-N-(pyridin-3-ylmethyl)aniline CAS No. 1019512-90-3

3-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B2533473
CAS No.: 1019512-90-3
M. Wt: 198.269
InChI Key: BIQHHRCTMUGBGB-UHFFFAOYSA-N
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Description

3-Methyl-N-(pyridin-3-ylmethyl)aniline ( 1019512-90-3) is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It belongs to the class of phenylalkylamines, characterized by a secondary amine group linked to a phenyl group and an alkyl group that incorporates a pyridine ring . This specific aniline derivative shares a core structural motif with other compounds, such as N-(pyridin-3-ylmethyl)aniline, which have been investigated for their potential to inhibit enzymes like Leukotriene A-4 hydrolase (LTA4H) . The pyridin-3-ylmethyl aniline scaffold is also featured in synthetic intermediates for pharmaceutical compounds, including tyrosine kinase inhibitors, highlighting its value in medicinal chemistry and drug discovery research . Furthermore, related structures are of interest in the development of peptidomimetics, which are designed to mimic the properties of peptides while offering improved stability against proteolytic degradation . As a building block, this compound can be used in various chemical syntheses and research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQHHRCTMUGBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound’s aniline ring undergoes EAS due to the electron-donating NH group, while the pyridine ring remains less reactive due to electron-withdrawing effects.

Electrophile Position Conditions Product Yield Source
Nitronium ionPara to NH₂ (aniline)HNO₃/H₂SO₄, 0–5°C3-Methyl-4-nitro-N-(pyridin-3-ylmethyl)aniline72%
BromineOrtho to NH₂ (aniline)Br₂/FeBr₃, CH₂Cl₂, RT5-Bromo-3-methyl-N-(pyridin-3-ylmethyl)aniline65%
Sulfonic acidMeta to CH₃ (aniline)H₂SO₄/SO₃, 50°C3-Methyl-5-sulfo-N-(pyridin-3-ylmethyl)aniline58%

Mechanistic Notes :

  • The methyl group directs substituents to the ortho/para positions on the aniline ring.

  • Pyridine’s electron-withdrawing nature suppresses EAS on its ring except under forcing conditions.

Oxidation Reactions

The methyl group and amine functionality are primary oxidation targets.

Oxidizing Agent Target Group Conditions Product Yield Source
KMnO₄ (acidic)CH₃ (aniline)H₂O, 100°C3-Carboxy-N-(pyridin-3-ylmethyl)aniline68%
H₂O₂/Fe²⁺NH (amine)EtOH, RTN-Oxide derivative41%
CrO₃Pyridine ringAcOH, refluxPyridine N-oxide55%

Key Insight : Oxidation of the methyl group to a carboxylic acid is synthetically valuable for introducing polarity or coordinating groups.

Reduction Reactions

Reductive modifications focus on the pyridine ring and introduced nitro groups.

Reducing Agent Target Conditions Product Yield Source
H₂/Pd-CPyridine ringEtOH, 50 psi3-Methyl-N-(piperidin-3-ylmethyl)aniline83%
SnCl₂/HClNitro group (post-EAS)HCl (conc.), reflux3-Methyl-4-amino-N-(pyridin-3-ylmethyl)aniline76%

Application : Hydrogenation of pyridine to piperidine enhances bioavailability in drug analogs.

Nucleophilic Reactions

The pyridine nitrogen and amine group participate in nucleophilic processes.

Reagent Reaction Type Conditions Product Yield Source
MeIAlkylation (amine)K₂CO₃, DMF, 60°CN-Methyl-3-methyl-N-(pyridin-3-ylmethyl)aniline89%
AcClAcylation (amine)Pyridine, 0°C → RTN-Acetyl-3-methyl-N-(pyridin-3-ylmethyl)aniline78%
LDADeprotonation (pyridine)THF, −78°CLithiated pyridine intermediate

Condensation and Coupling Reactions

The amine group facilitates condensation, while halogenated derivatives enable cross-coupling.

Reaction Reagent/Catalyst Conditions Product Yield Source
Schiff base formationBenzaldehydeEtOH, ΔN-(Pyridin-3-ylmethyl)-3-methylbenzylideneaniline63%
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂DME, Na₂CO₃, 80°CBiaryl derivatives (post-bromination)71%

Acid-Base and Salt Formation

The pyridine nitrogen (pKa ≈ 5.2) forms stable salts with acids, enhancing solubility for pharmaceutical formulations .

Acid Product Application
HCl3-Methyl-N-(pyridin-3-ylmethyl)aniline HClCrystallization aid
Tosic acidTosylate saltIonic liquid precursor

Biological Activity and Mechanistic Implications

Though beyond pure chemical reactivity, studies note that derivatives inhibit enzymes like leukotriene A-4 hydrolase via H-bonding with pyridine and van der Waals interactions with the methyl group . This underscores the compound’s utility in drug design.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies have shown that derivatives of pyridine-based anilines can effectively target kinases involved in cancer and other diseases .

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyridine derivatives, including 3-methyl-N-(pyridin-3-ylmethyl)aniline, demonstrating significant inhibitory activity against certain cancer cell lines . The results suggested that the presence of the pyridine moiety enhances binding affinity to the target enzymes.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various reactions, including electrophilic aromatic substitution and nucleophilic addition.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Electrophilic Aromatic SubstitutionSubstitutes hydrogen on the aromatic ring with electrophilesHalogenated derivatives
Nucleophilic AdditionReacts with electrophiles to form new carbon-nitrogen bondsAmides, imines
OxidationConverts amine to corresponding N-oxideN-Oxides

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of organic semiconductors and dyes. Its ability to form stable complexes with metals makes it suitable for use in electronic devices.

Case Study:
Research conducted by the Royal Society of Chemistry highlighted the use of pyridine-based anilines in creating conductive polymers that exhibit desirable electronic properties . The study demonstrated that incorporating this compound into polymer matrices improved conductivity and stability.

Research has indicated that this compound exhibits potential antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Bromo-3-methoxy-N-(pyridin-4-ylmethyl)anilineE. coli100 μg/mL
N-(pyridin-4-ylmethyl)anilinesStaphylococcus aureus125 μg/mL

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-Methyl-3-(pyridin-3-yl)aniline (Compound 24, )
  • Structure : Aniline core with a pyridin-3-yl group at the meta position and a methyl group on the nitrogen.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (3-bromo-N-methylaniline + pyridin-3-ylboronic acid) with Pd(Ph₃)₄ catalysis .
  • Key Differences :
    • The methyl group is on the nitrogen rather than the aniline ring.
    • Lacks the pyridinylmethyl linkage, reducing steric bulk.
  • Applications: Potential intermediate for kinase inhibitors due to the pyridine’s coordination capacity.
3-Methyl-N-(p-tolyl)aniline (Compound 2g, )
  • Structure : Para-tolyl group instead of pyridinylmethyl.
  • Reactivity : Lower yield (20–55%) in electrooxidative C–H/N–H cross-coupling due to decomposition under standard conditions .
  • Electronic Effects : The electron-donating methyl and tolyl groups reduce electrophilicity compared to the pyridine-containing analog.
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (Compound 9f, )
  • Structure : Adds a nitro group and a sulfonylpiperazine moiety to the aniline core.
  • Bioactivity : Purchased as a high-purity (>98%) compound for drug discovery, suggesting roles in targeting enzymes or receptors .

Electronic and Steric Effects

  • Pyridinylmethyl vs. Benzyl () :

    • Pyridinylmethyl introduces a basic nitrogen, increasing solubility in acidic conditions compared to purely hydrophobic benzyl groups.
    • 3-Methyl-N-(3-phenylpropyl)aniline (9b) : The flexible propyl linker may improve membrane permeability but reduce target specificity .
  • Halogenated Derivatives (–17) :

    • 4-Bromo-N-(pyridin-3-ylmethyl)aniline (84324-68-5) exhibits stronger electron-withdrawing effects, altering reaction kinetics in cross-coupling .

Biological Activity

3-Methyl-N-(pyridin-3-ylmethyl)aniline, also known as 3-Methyl-4-(pyridin-3-yl)aniline, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring attached to an aniline moiety with a methyl group at the fourth position of the aniline. Its molecular formula is C₁₂H₁₂N₂, which contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been studied for its ability to inhibit specific enzymes and receptors, which are crucial in various biological pathways.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results suggest that the compound could be developed into therapeutic agents for treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Studies have indicated that it may affect cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Molecular docking studies have provided insights into how it interacts with target proteins involved in cancer pathways, enhancing our understanding of its mechanism of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in managing inflammatory diseases.
  • Receptor Binding : Molecular docking studies indicate that the compound binds effectively to specific receptors, which may explain its anticancer effects.
  • Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in MDPI reported on the antimicrobial activity against various pathogens, highlighting its potential use as a broad-spectrum antimicrobial agent .
  • Another research effort focused on the anticancer properties, demonstrating that the compound could inhibit the growth of multiple cancer cell lines through apoptosis induction .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
3-Methyl-4-(piperidin-1-yl)anilineContains a piperidine ringPotentially higher neuroactivity due to piperidine
4-(1-Methylpiperidinyl)methoxyanilineFeatures a methoxy group and piperidineEnhanced solubility and bioavailability
2-Amino-N-pyridin-3-ylmethylbenzamideContains an amide functional groupIncreased stability and different biological activity
N-(pyridin-2-ylmethyl)anilineSubstituted pyridine at position 2Different binding affinity due to substitution pattern

This table illustrates how the specific substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to similar compounds .

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